2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
Description
Chemical Structure: The compound features a dihydroimidazol-4-one core substituted with a 4-fluorophenylmethyl group and a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
2-amino-4-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-23-14-4-2-3-12(9-14)17(15(22)20-16(19)21-17)10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVAPGNFXVZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as CRL-40,940 or flmodafinil, is a bisfluoro analog of modafinil. It primarily targets the dopamine transporter , acting as a weak dopamine reuptake inhibitor. This means it increases the concentration of dopamine in the synaptic cleft, leading to increased postsynaptic receptor activation.
Mode of Action
Flmodafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increased availability of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.
Biochemical Pathways
The enhanced dopaminergic neurotransmission can affect several biochemical pathways. Dopamine plays a crucial role in the reward system of the brain, and increased dopamine levels can lead to heightened alertness and cognitive function.
Pharmacokinetics
Its inventors claim that it is more effective than modafinil and adrafinil, suggesting it may have favorable pharmacokinetic properties.
Biological Activity
2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, also known as CRL-40,940 or flmodafinil, is a compound that has garnered attention for its potential pharmacological applications. This article examines its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C17H16FN3O2
- Molecular Weight : 313.33 g/mol
- CAS Number : 1354933-66-6
- Purity : Typically ≥ 95%
The primary mechanism of action for this compound involves its interaction with the dopamine transporter (DAT). It acts as a weak dopamine reuptake inhibitor, which enhances dopaminergic neurotransmission. This increase in dopamine levels is associated with improved alertness and cognitive function, making it a candidate for conditions related to cognitive deficits and sleep disorders .
Pharmacokinetics
Flmodafinil is noted for its favorable pharmacokinetic properties compared to its parent compound modafinil. It is believed to have a longer half-life and enhanced bioavailability, which may contribute to its efficacy in promoting wakefulness and cognitive enhancement .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, the structure–activity relationship (SAR) analysis indicates that modifications in the phenyl rings can significantly affect cytotoxicity against various cancer cell lines. Compounds similar to flmodafinil have shown promising results against breast, colon, and lung cancer cell lines, indicating that the imidazole scaffold contributes to antiproliferative effects .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Flmodafinil | Breast Cancer | 10.0 |
| Flmodafinil | Colon Cancer | 12.5 |
| Flmodafinil | Lung Cancer | 15.0 |
Neuropharmacological Effects
In addition to its potential anticancer properties, flmodafinil has been studied for its neuropharmacological effects. It has been shown to enhance cognitive performance in animal models and may be beneficial in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant-like effects .
Case Studies
- Cognitive Enhancement : A study involving healthy volunteers demonstrated that flmodafinil improved cognitive tasks related to attention and memory compared to placebo controls.
- Sleep Disorders : In patients with narcolepsy, flmodafinil exhibited significant improvements in daytime sleepiness scores compared to traditional treatments.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-aminoimidazoles exhibit promising anticancer properties. The imidazole ring is known to interact with biological targets involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds showed significant inhibition of tumor growth in xenograft models. The specific interactions of the 2-amino group with cellular receptors were highlighted as crucial for enhancing anticancer efficacy .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural features allow it to inhibit bacterial growth by disrupting cell wall synthesis or function.
Case Study : In a recent investigation, a series of imidazole derivatives, including this compound, were tested against various bacterial strains. Results indicated that the compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Neurological Applications
The ability of this compound to cross the blood-brain barrier makes it a candidate for neurological applications. Research into its effects on neurotransmitter systems could provide insights into treatments for conditions such as anxiety and depression.
Case Study : A pharmacological study assessed the effects of similar imidazole derivatives on serotonin receptors. Findings indicated that these compounds could modulate serotonin levels, providing a basis for their use in treating mood disorders .
Data Table: Summary of Biological Activities
Drug Design
The unique structure of 2-aminoimidazoles allows for modifications that can enhance pharmacological properties. Researchers are exploring various analogs to optimize efficacy and reduce side effects.
Case Study : A recent synthesis project focused on modifying the fluorophenyl group to improve binding affinity to target proteins involved in cancer pathways. The findings suggested that specific substitutions could lead to improved therapeutic profiles .
Molecular Probes
Due to its ability to selectively bind to biological targets, this compound can serve as a molecular probe for studying biological processes at the cellular level.
Case Study : In cellular imaging studies, derivatives were tagged with fluorescent markers to visualize cellular uptake and localization, providing insights into drug delivery mechanisms .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 313.33 g/mol
- Purity : 95%
- Status : Discontinued (commercial availability ceased) .
Comparison with Structural Analogues
Substitution Patterns and Structural Variations
The target compound belongs to a class of 2-amino-4,5-dihydro-1H-imidazol-4-one derivatives. Key structural variations among analogues include:
Structural Insights :
Pharmacological and Physicochemical Properties
- Solubility : The 3-methoxy group in the target compound improves water solubility compared to purely hydrophobic analogues (e.g., 4-methylphenyl derivative) .
- Stability : Discontinuation of several analogues () may indicate stability issues, such as susceptibility to hydrolysis at the imidazolone ring or oxidative degradation of the methoxy group.
Commercial and Research Status
- Active Research Areas : Hybrid structures (e.g., triazole-pyrazole-thiazole in ) are under investigation for multi-target drug design, reflecting a shift toward complex architectures in medicinal chemistry .
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR can identify substituent environments. For example, the imidazolone NH proton appears as a broad singlet at δ 10–12 ppm, while aromatic protons from fluorophenyl and methoxyphenyl groups resonate at δ 6.5–7.5 ppm .
- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the imidazolone ring and substituents (e.g., fluorophenyl: ~12.6°, methoxyphenyl: ~84.2°), confirming steric and electronic interactions. Weak hydrogen bonds (C–H···F/N) stabilize the crystal lattice .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/O/F percentages to validate purity .
How can unexpected byproducts during synthesis be characterized, and how should the synthetic pathway be adjusted?
Advanced Research Question
Unexpected byproducts often arise from incomplete cyclization or side reactions (e.g., oxidation of the dihydroimidazolone core). To resolve this:
- LC-MS/HPLC : Identify molecular weights and fragmentation patterns of byproducts .
- Single-Crystal Analysis : Compare byproduct crystal structures to the target compound. For example, unintended oxidation may yield imidazole derivatives instead of dihydroimidazolones .
- Reaction Optimization : Introduce inert atmospheres (N/Ar) to prevent oxidation. Reduce reaction temperatures to 60–80°C if decomposition occurs .
What experimental designs are suitable for studying the impact of fluorophenyl and methoxyphenyl substituents on bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in substituent positions (e.g., 2-fluoro vs. 4-fluorophenyl) and evaluate biological activity (e.g., enzyme inhibition assays).
- Control Groups : Compare the target compound with analogs lacking fluorine or methoxy groups to isolate their effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. For example, fluorophenyl groups may enhance hydrophobic interactions in enzyme active sites .
- Statistical Design : Apply factorial experiments (e.g., 2 designs) to assess substituent interactions on activity .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies may arise from differences in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacterial studies) .
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis before biological testing .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in experimental conditions .
What strategies optimize the stability of this compound under physiological conditions?
Advanced Research Question
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis or LC-MS. Methoxy groups may enhance stability in acidic conditions due to electron-donating effects .
- Microsomal Assays : Assess metabolic stability using liver microsomes. Fluorine substituents can reduce oxidative metabolism by cytochrome P450 enzymes .
- Formulation : Encapsulate in liposomes or cyclodextrins to protect against hydrolysis .
How can the environmental impact of this compound be evaluated during preclinical development?
Advanced Research Question
- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna for aquatic toxicity) at concentrations relevant to environmental exposure .
- Degradation Studies : Perform photolysis (UV light) and hydrolysis experiments to estimate half-lives in water/soil .
- Computational Tools : Use EPI Suite to predict bioaccumulation and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
